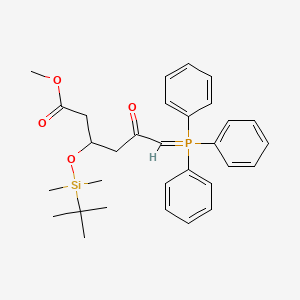

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate is a complex organic compound that features a variety of functional groups, including a silyl ether, a ketone, and a phosphoranylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the hydroxyl group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Formation of the phosphoranylidene intermediate: The protected intermediate is then reacted with triphenylphosphine and a suitable electrophile to form the phosphoranylidene moiety.

Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include tetrabutylammonium fluoride for deprotection of the silyl ether group.

Major Products Formed

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential as a drug candidate or as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate involves its interaction with specific molecular targets and pathways. The phosphoranylidene moiety can act as a nucleophile, participating in various nucleophilic addition and substitution reactions. The silyl ether group provides stability and protection to the molecule, allowing it to undergo selective reactions without unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxohexanoate: Lacks the phosphoranylidene moiety, resulting in different reactivity and applications.

Methyl (3R)-3-hydroxy-5-oxo-6-triphenylphosphoranylidenehexanoate: Lacks the silyl ether group, making it less stable and more prone to side reactions.

Uniqueness

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate is unique due to the presence of both the silyl ether and phosphoranylidene moieties, which confer distinct reactivity and stability. This makes it a valuable compound in organic synthesis and various scientific research applications.

Biological Activity

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate, also known as (R)-Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C31H39O4PSi

- Molecular Weight : 534.70 g/mol

- CAS Number : 147118-35-2

- Appearance : Light yellow to yellow powder or crystals

- Storage Conditions : Refrigerate at 2-7°C

Antihyperlipidemic Effects

This compound has been classified under antihyperlipidemic agents. These compounds are crucial in managing lipid levels in the body and are often used in the treatment of hyperlipidemia, which is a risk factor for cardiovascular diseases. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Cholesterol Synthesis : It may inhibit the activity of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis.

- Enhancement of Lipid Metabolism : The compound may promote the breakdown of lipids, thereby reducing overall cholesterol levels.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit notable antibacterial properties. For instance, studies on related compounds have shown significant activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by substantial margins . While specific data on this compound is limited, its structural analogs suggest potential effectiveness against pathogens such as E. coli and Staphylococcus aureus.

Study on Antibacterial Properties

A study evaluated the antibacterial activity of several compounds similar to this compound against eight bacterial strains. The results indicated:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound A | 0.004 | 0.008 |

| Compound B | 0.015 | 0.030 |

| Compound C | 0.011 | 0.020 |

The most effective compound demonstrated an MIC of 0.004 mg/mL against En. cloacae, highlighting the potential for similar compounds to exhibit strong antibacterial properties .

Cytotoxicity Studies

Cytotoxicity studies performed using the MTT assay on normal human lung fibroblast cells (MRC5) indicated that while some derivatives showed promising antibacterial and antifungal activities, they also exhibited varying degrees of cytotoxic effects. This duality emphasizes the need for careful evaluation when considering these compounds for therapeutic applications .

Properties

IUPAC Name |

methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenyl-λ5-phosphanylidene)hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39O4PSi/c1-31(2,3)37(5,6)35-26(23-30(33)34-4)22-25(32)24-36(27-16-10-7-11-17-27,28-18-12-8-13-19-28)29-20-14-9-15-21-29/h7-21,24,26H,22-23H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFANOWXMJEZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39O4PSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.